molecular formula C6H11IO B1597143 2-(Iodomethyl)tetrahydropyran CAS No. 43216-12-2

2-(Iodomethyl)tetrahydropyran

Cat. No. B1597143
CAS RN: 43216-12-2
M. Wt: 226.06 g/mol
InChI Key: CEPXWUHXEXKVLW-UHFFFAOYSA-N
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Description

2-(Iodomethyl)tetrahydro-2H-pyran is a chemical compound with the CAS Number: 43216-12-2 . It has a molecular weight of 226.06 and its IUPAC name is 2-(iodomethyl)tetrahydro-2H-pyran . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, which includes 2-(Iodomethyl)tetrahydropyran, involves various strategies based on typical retrosynthetic disconnections . These strategies include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .


Molecular Structure Analysis

The molecular structure of 2-(Iodomethyl)tetrahydro-2H-pyran is represented by the linear formula C6H11IO . The InChI code for this compound is 1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 .


Chemical Reactions Analysis

Tetrahydropyrans, including 2-(Iodomethyl)tetrahydropyran, are important motifs in biologically active molecules . They are involved in various chemical reactions, such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .


Physical And Chemical Properties Analysis

2-(Iodomethyl)tetrahydro-2H-pyran is a liquid in its physical form . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Synthesis of Neopeltolide

  • Scientific Field: Marine Drugs and Organic Chemistry .
  • Application Summary: Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . One such product is Neopeltolide, a potent antiproliferative marine natural product .
  • Methods of Application: Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The complex structure of Neopeltolide, comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring, has been an attractive target compound for synthetic chemists .
  • Results or Outcomes: Twenty total and formal syntheses of Neopeltolide have been reported so far . This review summarizes the total and formal syntheses of Neopeltolide and its analogues, highlighting the synthetic strategies exploited for constructing the tetrahydropyran ring .

Biomass-Derived Solvent

  • Scientific Field: Green Chemistry .
  • Application Summary: Tetrahydropyran (THP) is a five-carbon heterocyclic ether that is non-carcinogenic, non-peroxide forming, biodegradable, and economically competitive with tetrahydrofuran (THF) as a solvent .
  • Methods of Application: THP has been synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .
  • Results or Outcomes: The minimum selling price of THP is competitive with the market price of THF ($900-1400/ton) at a DHP feedstock cost of $1,000/ton . THP can serve as an alternative solvent to THF, 2-methyltetrahydrofuran (MeTHF), and cyclopentyl methyl ether (CPME) for plastic dissolution, especially low-density polyethylene (LDPE), polypropylene (PP), polystyrene (PS) and polyvinyl chloride (PVC) .

Antitumor Agents

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Tetrahydropyran plays a crucial role in medicinal chemistry, especially in developing antitumor agents . Studies have shown their significant chemical reactivity and antitumor activity, with modifications impacting their efficacy . The synthesis of novel compounds like carmethizole derivatives and tetrahydroisoquinoline benzodiazepine dimers has led to promising results in targeting cancer cells .
  • Methods of Application: Tetrahydropyran-based compounds were synthesized and evaluated for their potential as antitumor agents . One study focused on analogs of carmethizole hydrochloride, an experimental acylated vinylogous carbinolamine tumor inhibitor . These analogs were systematically modified, and their chemical reactivity as electrophiles was assessed .
  • Results or Outcomes: The study found that alterations in the alkylthio moiety of the compounds had a profound impact on their chemical reactivity and antitumor activity . Specifically, electron-withdrawing groups on the sulfur atom decreased both chemical reactivity and antitumor activity . Furthermore, Tetrahydropyran derivatives were conjugated to antibodies targeting specific cancer biomarkers, resulting in antibody-drug conjugates (ADCs) . These ADCs exhibited significant cytotoxicity and target-mediated selectivity in vitro, demonstrating their potential as targeted anticancer therapies .

Preparation Method

  • Scientific Field: Organic Chemistry .
  • Application Summary: The preparation method for tetrahydropyran involves controlled hydrogenation of alkoxydihydrofurans or alkoxytetrahydrofurans .
  • Methods of Application: The process consists of several stages employing specific reagents, catalysts, solvents, and conditions . In the first stage, hydrogen gas is used along with palladium catalyst under certain conditions, typically at room temperature and pressure (1.5 hours, 0.8 MPa, rt) .
  • Results or Outcomes: For instance, in one experiment, tetrahydro-2-methoxy-2H-pyran was produced at a yield of 96%, while tetrahydro-2-butoxy-2H-pyran was obtained with a yield of 95% .

Antibody-Drug Conjugates

  • Scientific Field: Biomedical Research .
  • Application Summary: Tetrahydropyran derivatives have been used in the development of antibody-drug conjugates (ADCs), a new class of therapeutic agents for targeted cancer therapy .
  • Methods of Application: Tetrahydropyran-based compounds were synthesized and conjugated to antibodies targeting specific cancer biomarkers . These ADCs were then evaluated for their cytotoxicity and target-mediated selectivity in vitro .
  • Results or Outcomes: The ADCs exhibited significant cytotoxicity and target-mediated selectivity in vitro, demonstrating their potential as targeted anticancer therapies . Moreover, in animal models of gastric and lung cancer, these ADCs showed consistent pharmacokinetic profiles and robust antitumor activity after a single dose, highlighting their therapeutic potential in vivo .

Plastic Dissolution

  • Scientific Field: Green Chemistry .
  • Application Summary: Tetrahydropyran (THP) has been shown to be an effective solvent for plastic dissolution .
  • Methods of Application: THP was synthesized from renewable biomass and tested for its ability to dissolve various types of plastics .
  • Results or Outcomes: Molecular dynamics simulations with 1,008 solvents and 8 common plastics have demonstrated that THP can serve as an alternative solvent to tetrahydrofuran (THF), 2-methyltetrahydrofuran (MeTHF), and cyclopentyl methyl ether (CPME) for plastic dissolution, especially low-density polyethylene (LDPE), polypropylene (PP), polystyrene (PS) and polyvinyl chloride (PVC) .

Safety And Hazards

The safety information for 2-(Iodomethyl)tetrahydro-2H-pyran includes several hazard statements such as H301-H311-H331-H341 . The precautionary statements include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330+P313-P361-P403+P233-P405-P501 .

Future Directions

Tetrahydropyrans are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that there could be future research directions in improving the synthesis methods and exploring the potential applications of 2-(Iodomethyl)tetrahydropyran in the field of chemical biology and drug discovery .

properties

IUPAC Name

2-(iodomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXWUHXEXKVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376695
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)tetrahydropyran

CAS RN

43216-12-2
Record name 2-(IODOMETHYL)TETRAHYDROPYRAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)oxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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